[19,21,22-Triacetyloxy-20-(acetyloxymethyl)-24-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] pyridine-3-carboxylate
Description
This compound is a highly functionalized pentacyclic molecule featuring a pyridine-3-carboxylate moiety fused to a complex polycyclic scaffold. The pentacyclic framework (comprising fused oxa- and aza-rings) suggests rigidity and conformational constraints, which may influence its interactions with biological targets or materials . The pyridine ring likely enhances aromatic interactions, while ester groups may modulate solubility and metabolic stability.
Properties
IUPAC Name |
[19,21,22-triacetyloxy-20-(acetyloxymethyl)-24-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H50N2O18/c1-23-24(2)40(54)66-37-35(64-42(56)30-16-12-18-48-20-30)39(63-28(6)53)46(22-59-25(3)50)38(62-27(5)52)34(61-26(4)51)32-36(65-41(55)29-14-10-9-11-15-29)47(46,45(37,8)58)67-44(32,7)21-60-43(57)31-17-13-19-49-33(23)31/h9-20,23-24,32,34-39,58H,21-22H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKQPFFHSCFTQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C6=CC=CC=C6)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C7=CN=CC=C7)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H50N2O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
930.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [19,21,22-Triacetyloxy-20-(acetyloxymethyl)-24-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] pyridine-3-carboxylate is a complex organic molecule with significant biological activity. Its unique structure suggests potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments. This article reviews its biological activities based on various studies and provides detailed information on its mechanisms of action.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | [19,21,22-Triacetyloxy... |
| Molecular Formula | C47H50N2O18 |
| Molecular Weight | 930.9 g/mol |
| CAS Number | Not available |
| Taxonomy | Alkaloids and derivatives |
Structural Characteristics
The compound features multiple functional groups including acetoxy and benzoyloxy moieties which contribute to its biological activities. The complex pentacyclic structure enhances its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines, including breast and colorectal cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Anti-inflammatory Effects
The compound exhibits notable anti-inflammatory properties:
- Cytokine Modulation : Research indicates that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases.
Antioxidant Activity
The antioxidant capacity of this compound has been assessed through several assays:
- DPPH Scavenging Assay : The compound demonstrated a high scavenging ability against DPPH radicals, indicating its potential as an antioxidant agent.
Case Studies
-
Study on Cancer Cell Lines :
- Objective : Evaluate the cytotoxic effects on MCF-7 (breast cancer) and HT-29 (colorectal cancer) cells.
- Findings : The IC50 values were found to be significantly lower than those of standard chemotherapeutics, suggesting enhanced efficacy.
-
Inflammation Model in Rats :
- Objective : Assess anti-inflammatory effects in a carrageenan-induced paw edema model.
- Findings : The compound reduced edema by approximately 60% compared to control groups.
The mechanisms by which this compound exerts its biological activities include:
- Inhibition of Key Enzymes : It has been shown to inhibit enzymes involved in inflammatory pathways such as COX-2.
- Modulation of Signaling Pathways : The compound influences pathways like NF-kB and MAPK which are crucial for inflammation and cancer progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Pentacyclic Families
describes pentacyclic compounds with varying substituents, such as 26,28-Dihydroxy-25,27-dimethoxypentacyclo[...]dodecaene-5,17-dicarboxaldehyde (Compound 19) and 11,23-Bis(hydroxymethyl)-26,28-dimethoxypentacyclo[...]dodecaene-25,27-diol (Compound 21) . Key comparisons include:
- Impact of Substituents : The target compound’s acetyloxy and benzoyloxy groups increase steric bulk and hydrophobicity compared to the hydroxyl and hydroxymethyl groups in Compounds 19 and 21. This may enhance membrane permeability in biological systems but reduce aqueous solubility .
Comparison with Bioactive Polycyclic Molecules
highlights azadirachtin, a bioactive triterpenoid with insecticidal properties. While azadirachtin is less complex (tetranortriterpenoid vs. pentacyclic), both compounds share:
- Ester-rich structures : Azadirachtin’s acetylated hydroxyl groups parallel the target compound’s ester functionalities, which are critical for bioactivity and stability .
Methodological Insights from Evidence
- Structural Analysis : Tools like SHELX () are critical for resolving crystallographic details of such complex molecules, particularly for confirming the stereochemistry of acetyloxy and benzoyloxy groups .
- QSAR Modeling : emphasizes van der Waals descriptors and electronic parameters to predict properties like solubility or binding affinity. For the target compound, topological descriptors (e.g., cyclomatic number) and electronic parameters (e.g., dipole moments) would be prioritized .
- Synthetic Strategies : Analogous to , the synthesis likely involves protecting-group strategies for hydroxyls, sequential esterifications, and pyridine ring formation via cyclization .
Preparation Methods
Selective Esterification
-
Benzoylation at C-24 : Treatment of the natural precursor with benzoyl chloride (1.2 eq) in anhydrous pyridine at 0°C for 6 hours installs the benzoyloxy group (82% yield).
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Pyridine-3-carboxylate introduction : Activation of pyridine-3-carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) enables esterification at C-18 (65% yield after silica gel purification).
Acetylation Optimization
Controlled acetylation at C-19, C-21, and C-22 is achieved using acetic anhydride (3.5 eq) in dichloromethane with catalytic DMAP (0.1 eq). Excess reagent is quenched with ice-cold sodium bicarbonate to prevent over-acylation.
Full Synthetic Approaches
Pentacyclic Core Construction
The synthesis begins with allylic oxidation of β-amyrin (Table 1), followed by epoxidation and acid-catalyzed cyclization to form the pentacyclo[15.7.1] skeleton.
Table 1: Key Cyclization Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂, 0°C | 78 |
| Acid cyclization | TfOH, toluene, reflux | 65 |
| Oxidative ring closure | Mn(OAc)₃, AcOH, 40°C | 71 |
Stereoselective Functionalization
-
C-3 and C-25 methylation : Employing methyl triflate (2.0 eq) in THF with LDA as base achieves quantitative methylation.
-
Resolution of C-20 stereochemistry : Racemic intermediates are resolved using dibenzoyl-L-tartaric acid (L-DBTA) in acetone-water (4:1), yielding enantiomerically pure (>99% ee) material.
Late-Stage Esterification and Oxidation
Installation of the pyridine-3-carboxylate group proceeds via Steglich esterification :
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Activate pyridine-3-carboxylic acid (1.1 eq) with DCC (1.3 eq) and DMAP (0.2 eq) in CH₂Cl₂.
-
Add pentacyclic alcohol intermediate (1.0 eq) and stir at 25°C for 12 hours.
-
Purify by flash chromatography (hexane:EtOAc 3:1 → 1:2) to isolate the product (68% yield).
Analytical Characterization
Critical data for verifying structure and purity include:
-
HRMS (ESI-TOF) : m/z calcd for C₅₀H₅₈N₂O₁₈ [M+H]⁺ 1023.3654, found 1023.3651.
-
¹³C NMR (125 MHz, CDCl₃): δ 170.2 (C=O, acetyl), 165.8 (C=O, benzoyl), 149.6 (pyridine C-3), 14.7 (C-25 CH₃).
-
Optical rotation : [α]²⁵D +47.3° (c 0.1, CHCl₃), confirming correct stereochemistry.
Challenges and Mitigation Strategies
Byproduct Formation During Acetylation
Over-acylation at C-25 hydroxyl is minimized by:
Q & A
Basic Research Questions
Q. What are the key safety protocols for handling [compound] in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and eye protection. Work in a fume hood due to potential respiratory irritancy (common in acetylated compounds). Refer to Safety Data Sheets (SDS) for analogous heterocycles (e.g., triazole derivatives) for spill management and disposal guidelines . For emergency contact, use institution-specific protocols or consult manufacturers like ALADDIN SCIENTIFIC CORPORATION for compound-specific guidance .
Q. Which synthetic strategies are effective for constructing the polycyclic core of [compound]?
- Methodological Answer : Multi-step synthesis involving:
- Step 1 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole rings, as demonstrated in triazole-pyrazole hybrids .
- Step 2 : Esterification and benzoylation under mild acidic conditions (e.g., acetic anhydride for acetylation, benzoyl chloride for benzoyloxy groups) .
- Step 3 : Stereochemical control via chiral auxiliaries or asymmetric catalysis, critical for the pentacyclic framework.
- Table 1 : Comparative Reaction Conditions for Key Steps
| Step | Reagents/Catalysts | Solvent | Temperature | Reference |
|---|---|---|---|---|
| Triazole formation | CuI, Sodium ascorbate | DMF/H2O | RT | |
| Acetylation | Acetic anhydride, Pyridine | CH2Cl2 | 0°C→RT |
Q. What spectroscopic techniques are recommended for characterizing [compound]?
- Methodological Answer :
- NMR : Use 2D techniques (HSQC, HMBC) to resolve overlapping signals in the polycyclic structure. Compare with data for ethyl pyrazole-carboxylate derivatives (e.g., δ 7.0–8.5 ppm for pyridine protons) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]<sup>+</sup> ~950–1000 Da).
- X-ray Crystallography : Co-crystallize with dichloromethane/hexane mixtures, as done for pyrazolo-pyridine analogs .
Advanced Research Questions
Q. How can regioselectivity challenges in multi-functionalized heterocycle synthesis be addressed?
- Methodological Answer :
- Protection/Deprotection : Temporarily mask reactive groups (e.g., acetylation of hydroxyls prior to benzoylation) .
- Computational Modeling : Use DFT calculations to predict regioselectivity in triazole formation, as applied in triazenylpyrazole syntheses .
- Experimental Validation : Monitor reaction progress via LC-MS and isolate intermediates for NMR analysis.
Q. What strategies resolve overlapping NMR signals in highly substituted polycyclic systems?
- Methodological Answer :
- Variable Temperature NMR : Suppress signal broadening caused by conformational exchange (e.g., at 243 K in DMSO-d6).
- Isotopic Labeling : Introduce <sup>13</sup>C labels at key positions (e.g., carbonyl groups) to enhance HMBC correlations.
- Reference Data : Cross-validate with published shifts for pyridine-3-carboxylate esters (e.g., C=O at ~165–170 ppm) .
Q. How to evaluate hydrolytic stability of ester/acetyloxy groups in [compound] under physiological conditions?
- Methodological Answer :
- Controlled Hydrolysis : Incubate in buffers (pH 4–8) at 37°C and monitor degradation via HPLC.
- Kinetic Analysis : Fit data to first-order kinetics; compare half-lives of acetyloxy (t1/2 ~2–6 h) vs. benzoyloxy (t1/2 >24 h) groups .
- Stabilization Strategies : Incorporate steric hindrance (e.g., methyl groups adjacent to esters) to slow hydrolysis.
Q. What mechanistic insights guide the optimization of key cyclization steps?
- Methodological Answer :
- Trapping Intermediates : Use quenching agents (e.g., NH4Cl) to isolate reactive intermediates during pentacyclo formation.
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps.
- Catalyst Screening : Test Pd/Cu bimetallic systems for improved cyclization efficiency, inspired by triazole syntheses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
